molecular formula C11H14ClNO2 B2850040 1-Amino-1-indancarboxylic acid methyl ester HCl CAS No. 111140-84-2

1-Amino-1-indancarboxylic acid methyl ester HCl

Cat. No.: B2850040
CAS No.: 111140-84-2
M. Wt: 227.69
InChI Key: DCUXGGQWUAKOCR-UHFFFAOYSA-N
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Description

1-Amino-1-indancarboxylic acid methyl ester hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of indan, a bicyclic aromatic hydrocarbon, and is characterized by the presence of an amino group, a carboxylic acid ester, and a hydrochloride salt

Preparation Methods

The synthesis of 1-amino-1-indancarboxylic acid methyl ester hydrochloride typically involves the esterification of 1-amino-1-indancarboxylic acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and high yields . Industrial production methods may involve similar esterification processes, often optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Amino-1-indancarboxylic acid methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-1-indancarboxylic acid methyl ester hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-1-indancarboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Amino-1-indancarboxylic acid methyl ester hydrochloride can be compared with other similar compounds, such as:

    1-Amino-2-indancarboxylic acid methyl ester hydrochloride: Differing in the position of the amino group, which can affect its reactivity and biological activity.

    1-Amino-1-indancarboxylic acid ethyl ester hydrochloride: Differing in the ester group, which can influence its solubility and reactivity.

    1-Amino-1-tetralincarboxylic acid methyl ester hydrochloride: Differing in the bicyclic structure, which can impact its chemical properties and applications. The uniqueness of 1-amino-1-indancarboxylic acid methyl ester hydrochloride lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 1-amino-2,3-dihydroindene-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-10(13)11(12)7-6-8-4-2-3-5-9(8)11;/h2-5H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUXGGQWUAKOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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